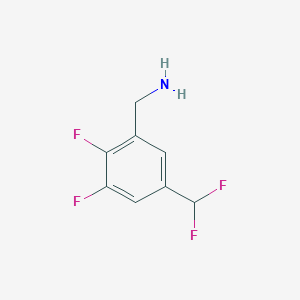
2,3-Difluoro-5-(difluoromethyl)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-5-(difluoromethyl)benzylamine is a fluorinated aromatic amine with the molecular formula C8H7F4N This compound is characterized by the presence of two fluorine atoms on the benzene ring and a difluoromethyl group attached to the benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of benzylamine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) . These reagents are effective for converting alcohols, aldehydes, and ketones to their corresponding fluorinated derivatives.
Industrial Production Methods
Industrial production of fluorinated benzylamines often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-(difluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzaldehydes or benzoic acids.
Reduction: Reduction reactions can convert the compound to its corresponding fluorinated benzyl alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the benzene ring or the amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorinated benzaldehydes, benzoic acids, benzyl alcohols, and various substituted benzylamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Difluoro-5-(difluoromethyl)benzylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: Fluorinated compounds are often used in biological studies to investigate the effects of fluorine substitution on biological activity and metabolic stability.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of agrochemicals and specialty materials, where fluorine substitution can enhance the performance and stability of the products
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-(difluoromethyl)benzylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its binding affinity and reactivity with biological targets. Fluorinated compounds often exhibit increased lipophilicity, which can enhance their ability to cross cell membranes and interact with intracellular targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: Another fluorinated benzylamine with two fluorine atoms on the benzene ring.
3-(Trifluoromethyl)benzylamine: A compound with a trifluoromethyl group attached to the benzylamine moiety.
2,3-Difluoro-4-(trifluoromethyl)benzylamine: A similar compound with both difluoro and trifluoromethyl groups on the benzene ring .
Uniqueness
2,3-Difluoro-5-(difluoromethyl)benzylamine is unique due to the specific positioning of the fluorine atoms and the difluoromethyl group, which can impart distinct electronic and steric properties. These unique features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H7F4N |
|---|---|
Molecular Weight |
193.14 g/mol |
IUPAC Name |
[5-(difluoromethyl)-2,3-difluorophenyl]methanamine |
InChI |
InChI=1S/C8H7F4N/c9-6-2-4(8(11)12)1-5(3-13)7(6)10/h1-2,8H,3,13H2 |
InChI Key |
ZEARQZLCQNYSSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN)F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















